molecular formula C14H10Cl2O2 B186865 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 443124-79-6

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No. B186865
CAS RN: 443124-79-6
M. Wt: 281.1 g/mol
InChI Key: SWZYOOKGHIPTBO-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 443124-79-6. It has a molecular weight of 281.14 and its IUPAC name is 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is C14H10Cl2O2 . The structure includes two chloro groups, a benzyl group, and an aldehyde group .


Physical And Chemical Properties Analysis

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Schiff Base Ligands

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: is commonly utilized in the synthesis of Schiff base ligands . These ligands are valuable in coordination chemistry due to their ability to form stable complexes with metal ions. Such complexes have applications ranging from catalysis to materials science.

Organic Synthesis Building Blocks

This compound serves as a building block in organic synthesis . Its reactive aldehyde group and the presence of chlorine atoms make it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.

properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZYOOKGHIPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355979
Record name 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

CAS RN

443124-79-6
Record name 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To acetonitrile (15.0 mL) were added 3-chloro-4-hydroxy-benzaldehyde (29, 0.6 g, 4 mmol), 4-chlorobenzyl bromide (22, 1.2 g, 6 mmol), and potassium carbonate (0.9 g, 7 mmol). The reaction was heated to 150° C. for 10 minutes in a CEM Discover microwave instrument. The reaction was poured into water, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated. The desired compound was isolated by silica gel column chromatography (ethyl acetate:hexanes) (31, 0.85 g, 76%).
Quantity
15 mL
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reactant
Reaction Step One
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0.6 g
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reactant
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1.2 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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